

A Comparative Guide to FATA Enzyme Kinetics in Plants: Unraveling Substrate Specificities

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Faata*

Cat. No.: *B1237272*

[Get Quote](#)

For researchers, scientists, and drug development professionals, understanding the kinetic properties of enzymes is paramount for harnessing their potential. This guide provides a comparative analysis of the kinetics of what is likely the "FATA enzyme" you are interested in, the Fatty Acyl-ACP Thioesterase A (FATA), from different plant species. It also addresses a potential ambiguity with Aromatic Aminotransferases, another enzyme class involved in amino acid metabolism.

Recent searches have strongly indicated that the "FATA enzyme" refers to Fatty Acyl-ACP Thioesterase A, a key enzyme in the termination of fatty acid biosynthesis in plants. However, the initial mention of "Friedel-Crafts-type aromatic amino acid transferase" suggests a possible interest in Aromatic Aminotransferases (AroATs). This guide will therefore provide a detailed comparison for FATA and a summary of available data for AroATs to ensure a comprehensive resource.

Fatty Acyl-ACP Thioesterase A (FATA): A Comparative Kinetic Analysis

Fatty Acyl-ACP Thioesterase A (FATA) plays a crucial role in determining the chain length of fatty acids by catalyzing the hydrolysis of the thioester bond between the acyl group and the acyl carrier protein (ACP).^[1] The substrate specificity of FATA isoforms is a major determinant of the fatty acid composition in plant tissues.^[2]

Quantitative Kinetic Data

The following table summarizes the kinetic parameters of FATA enzymes from *Arabidopsis thaliana* (AtFatA) and *Coriandrum sativum* (CsFatA) for various acyl-ACP substrates. The data highlights the strong preference of these enzymes for oleoyl-ACP.

Plant Species	Enzyme	Substrate	Km (μM)	kcat (s^{-1})	kcat/Km ($\text{M}^{-1}\text{s}^{-1}$)
Arabidopsis thaliana	AtFatA	14:1-ACP	8.9	0.8	9.0×10^4
		16:0-ACP	4.9	0.3	6.1×10^4
		16:1-ACP	4.9	1.5	3.1×10^5
		18:0-ACP	5.0	0.2	4.0×10^4
		18:1-ACP	3.1	22.1	7.1×10^6
Coriandrum sativum	CsFatA	14:1-ACP	N/D	N/D	N/D
		16:0-ACP	6.3	0.1	1.6×10^4
		16:1-ACP	5.9	0.4	6.8×10^4
		18:0-ACP	6.1	0.1	1.6×10^4
		18:1-ACP	2.8	15.2	5.4×10^6

N/D: Not Determined. Data sourced from a study on the substrate specificity of plant FatA and FatB acyl-ACP thioesterases.[\[2\]](#)

AtFatA demonstrates the highest catalytic efficiency (kcat/Km) with oleoyl-ACP, with its activity being at least 20-fold lower for all other tested substrates.[\[2\]](#) Both the chain length and the presence of a double bond significantly influence the catalytic rate (kcat) of FatA, while having a minor effect on the Michaelis constant (Km).[\[2\]](#)

Experimental Protocol: Acyl-ACP Thioesterase Assay

The following is a typical protocol for assaying the activity of acyl-ACP thioesterases:

Principle: Thioesterase activity is measured by monitoring the production of radiolabeled free fatty acids from [1-¹⁴C] acyl-ACP substrates.[3][4]

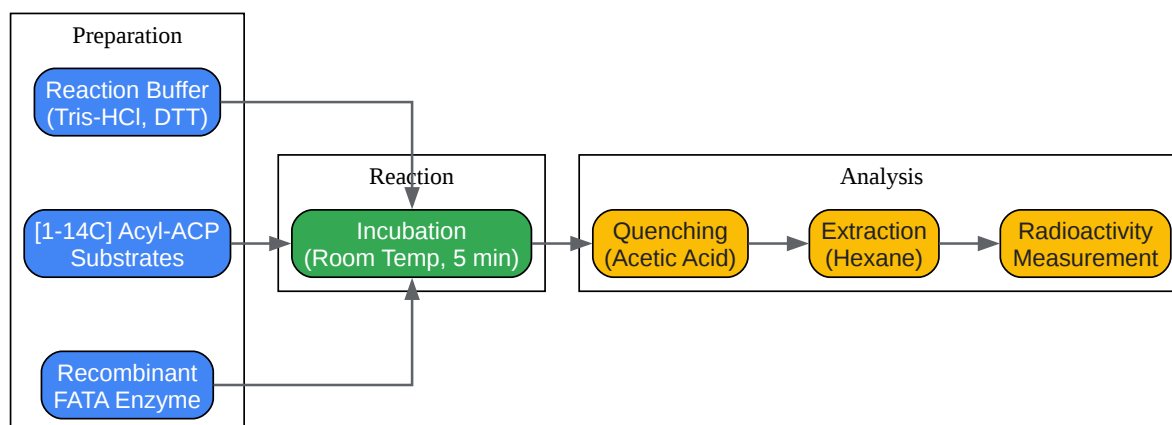
Materials:

- 50 mM Tris-HCl buffer, pH 8.0
- 5 mM Dithiothreitol (DTT)
- [1-¹⁴C] acyl-ACP substrates (50–2500 Bq)
- Recombinant FATA enzyme (0.025–1.0 ng)
- 1 M acetic acid in 2-propanol
- Hexane
- Liquid scintillation counter

Procedure:

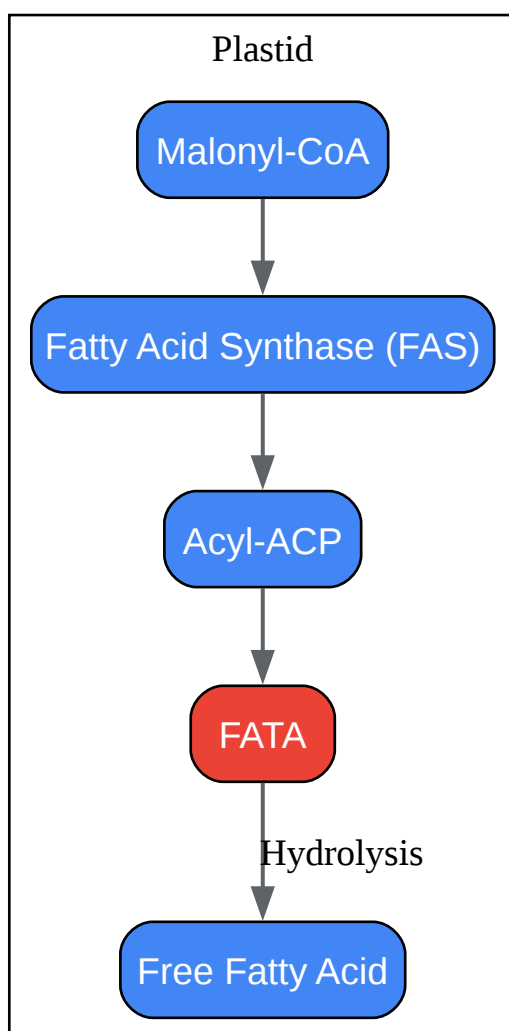
- Prepare a reaction medium containing 50 mM Tris-HCl (pH 8.0), 5 mM DTT, and 50–2500 Bq of the desired [1-¹⁴C] acyl-ACP substrate in a final volume of 0.1 mL.[3][4]
- Initiate the reaction by adding 0.025–1.0 ng of the recombinant FATA enzyme.[3][4]
- Incubate the reaction at room temperature for 5 minutes.[3][4]
- Stop the reaction by adding 0.25 mL of 1 M acetic acid in 2-propanol.[3][4]
- Extract the hydrolyzed free fatty acids twice with 0.3 mL of hexane.[3][4]
- Measure the radioactivity of the hexane extracts using a liquid scintillation counter.[3][4]

Visualizations



[Click to download full resolution via product page](#)

Figure 1: Experimental workflow for FATA kinetic analysis.



[Click to download full resolution via product page](#)

Figure 2: Role of FATA in the fatty acid biosynthesis pathway.

Aromatic Aminotransferases (AroATs): An Overview of Kinetic Data

Aromatic aminotransferases (AroATs) are a group of pyridoxal-5-phosphate (PLP)-dependent enzymes that catalyze the transamination of aromatic amino acids.[5][6] These enzymes are crucial for the biosynthesis and degradation of aromatic amino acids and are involved in the production of various plant hormones and secondary metabolites.[5][6]

Quantitative Kinetic Data

Compiling a comprehensive comparison of kinetic parameters for AroATs across multiple plant species is challenging due to the variability in substrates and experimental conditions reported in the literature. However, the following table provides a snapshot of available data.

Plant Species	Enzyme	Substrate	K _m (mM)	Reference
Phaseolus vulgaris (Bushbean)	Multispecific Aminotransferase	L-Phenylalanine	0.77	[5]
L-Tyrosine			0.67	
L-Tryptophan			1.11	
Arabidopsis thaliana	Tyrosine Aminotransferase 1 (AtTAT1)	L-Tyrosine	0.25	[5]
Tyrosine Aminotransferase 2 (AtTAT2)	L-Tyrosine	0.33		

Experimental Protocol: Aromatic Aminotransferase Assay

A general protocol for assaying AroAT activity is as follows:

Principle: The activity of AroATs can be determined by monitoring the formation of the product, often an aromatic keto acid, using methods like high-performance liquid chromatography (HPLC) or by coupling the reaction to a dehydrogenase and monitoring the change in absorbance of NADH or NADPH.

Materials:

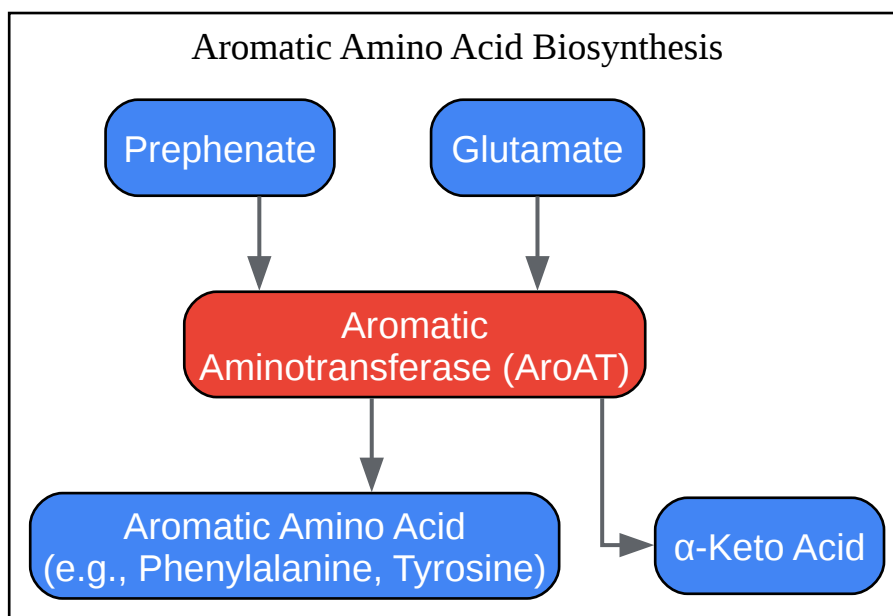
- Purified AroAT enzyme
- Aromatic amino acid substrate (e.g., L-phenylalanine, L-tyrosine)
- α -Ketoglutarate

- Pyridoxal-5-phosphate (PLP)
- Reaction buffer (e.g., potassium phosphate buffer)
- (For coupled assay) A suitable dehydrogenase and NADH/NADPH
- HPLC system or spectrophotometer

Procedure:

- Prepare a reaction mixture containing the reaction buffer, PLP, α -ketoglutarate, and the aromatic amino acid substrate.
- Pre-incubate the mixture at the desired temperature.
- Initiate the reaction by adding the purified AroAT enzyme.
- At various time points, stop the reaction (e.g., by adding acid or heat).
- Analyze the formation of the product using HPLC or monitor the change in absorbance in a continuous spectrophotometric assay.
- Calculate the initial reaction velocity from the linear range of product formation.
- Determine the kinetic parameters (K_m and V_{max}) by varying the substrate concentration and fitting the data to the Michaelis-Menten equation.

Visualizations



[Click to download full resolution via product page](#)

Figure 3: Role of AroATs in aromatic amino acid biosynthesis.

In conclusion, while the initial query was ambiguous, this guide provides a detailed kinetic comparison for Fatty Acyl-ACP Thioesterase A (FATA), the likely enzyme of interest, and a foundational overview of Aromatic Aminotransferases (AroATs). The provided data and protocols offer a valuable resource for researchers investigating these important plant enzymes. The distinct substrate specificities of these enzyme families underscore their specialized roles in plant metabolism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Characterization of substrate specificity of plant FatA and FatB acyl-ACP thioesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2.10. Acyl-ACP thioesterase assay [bio-protocol.org]
- 4. Characterization of the acyl-ACP thioesterases from *Koelreuteria paniculata* reveals a new type of FatB thioesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biochemical characterization of plant aromatic aminotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to FATA Enzyme Kinetics in Plants: Unraveling Substrate Specificities]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1237272#comparing-fata-enzyme-kinetics-from-different-plant-species]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com